![molecular formula C13H12O2 B14682956 3-Methylidene-3a,4,5,9b-tetrahydronaphtho[1,2-b]furan-2(3h)-one CAS No. 35630-44-5](/img/structure/B14682956.png)
3-Methylidene-3a,4,5,9b-tetrahydronaphtho[1,2-b]furan-2(3h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylidene-3a,4,5,9b-tetrahydronaphtho[1,2-b]furan-2(3h)-one is a complex organic compound with a unique structure that includes a fused naphthalene and furan ring system
Méthodes De Préparation
The synthesis of 3-Methylidene-3a,4,5,9b-tetrahydronaphtho[1,2-b]furan-2(3h)-one typically involves multi-step organic reactions. One common synthetic route involves the reaction of 1-phenyl-3,4-dihydronaphthalene with acetylacetone in the presence of manganese(III) acetate. This reaction yields 3-acetyl-2-methyl-9b-phenyl-3a,4,5,9b-tetrahydronaphtho[1,2-b]furan . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
3-Methylidene-3a,4,5,9b-tetrahydronaphtho[1,2-b]furan-2(3h)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Methylidene-3a,4,5,9b-tetrahydronaphtho[1,2-b]furan-2(3h)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-Methylidene-3a,4,5,9b-tetrahydronaphtho[1,2-b]furan-2(3h)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Methylidene-3a,4,5,9b-tetrahydronaphtho[1,2-b]furan-2(3h)-one include:
Pallensin: A compound with a similar naphtho[1,2-b]furan structure but different functional groups.
Artemisin: Another compound with a fused ring system, known for its use in antimalarial drugs.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which differentiate it from these similar compounds.
Propriétés
Numéro CAS |
35630-44-5 |
|---|---|
Formule moléculaire |
C13H12O2 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
3-methylidene-3a,4,5,9b-tetrahydrobenzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C13H12O2/c1-8-10-7-6-9-4-2-3-5-11(9)12(10)15-13(8)14/h2-5,10,12H,1,6-7H2 |
Clé InChI |
RXPSYPATKRWLTL-UHFFFAOYSA-N |
SMILES canonique |
C=C1C2CCC3=CC=CC=C3C2OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(1e)-3-(4-cyanophenyl)triaz-1-en-1-yl]benzoate](/img/structure/B14682879.png)
![2-[(Butylsulfanyl)methylidene]cyclohexan-1-one](/img/structure/B14682883.png)
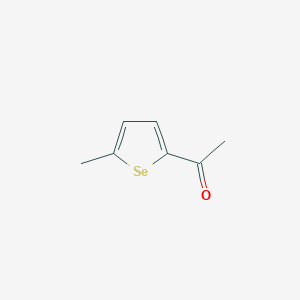
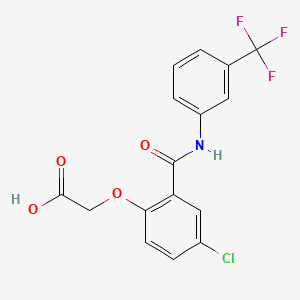
![Phenol, 4-[[(3-methoxyphenyl)imino]methyl]-](/img/structure/B14682903.png)

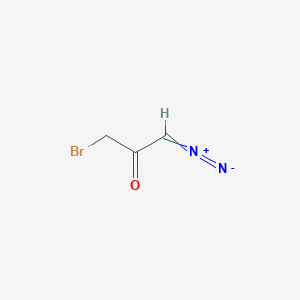
propanedioate](/img/structure/B14682914.png)
![4,10a-Epoxycyclopenta[6,7]naphtho[1,2-c]furan-1,3,7(4H)-trione](/img/structure/B14682922.png)

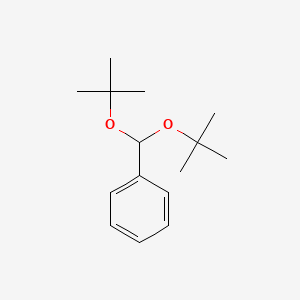
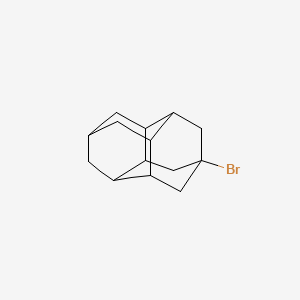
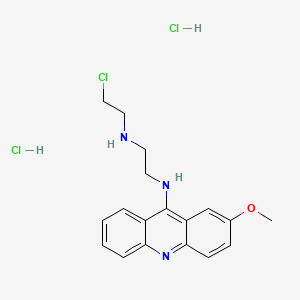
![N-[4-(cyclopentylmethyl)cyclohexyl]acetamide](/img/structure/B14682954.png)
